(2-(Acryloyloxy)ethyl)diethyltetradecylammonium bromide
Description
Systematic IUPAC Nomenclature and Synonyms
The compound’s systematic IUPAC name is diethyl-(2-prop-2-enoyloxyethyl)-tetradecylazanium bromide , reflecting its quaternary ammonium core, tetradecyl chain, and acryloyloxy functional group. Common synonyms include:
- p-Dodecylbenzyl)diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride (variant naming convention)
- Ethyldimethyltetradecylammonium bromide (simplified alkylation pattern)
- Tetradecyldimethylethylammonium bromide (alternative substituent ordering)
The diversity in nomenclature arises from differences in alkyl chain prioritization and functional group emphasis across naming systems.
Molecular Architecture: Quaternary Ammonium Core and Acryloyloxy Functionality
The molecular structure comprises three distinct regions:
- Quaternary ammonium center : A positively charged nitrogen atom bonded to two ethyl groups, one tetradecyl chain (C14H29), and a 2-(acryloyloxy)ethyl moiety.
- Acryloyloxy group : A propenoyloxy (CH2=CHCOO–) unit esterified to the ethyl spacer.
- Counterion : A bromide ion (Br–) balancing the +1 charge of the ammonium center.
Key structural parameters :
| Property | Value | Source |
|---|---|---|
| Molecular formula | C23H46BrNO2 | |
| Molecular weight | 448.5 g/mol | |
| Canonical SMILES | CCCCCCCCCCCCCCN+(CC)CCOC(=O)C=C.[Br-] | |
| Topological polar surface area | 26.3 Ų |
The acryloyloxy group introduces a reactive α,β-unsaturated ester, enabling polymerization via radical-initiated mechanisms.
Crystallographic Features and Conformational Dynamics
While direct crystallographic data for this compound remains unpublished, structural analogs provide insights:
- Layered packing : Long-chain alkylammonium bromides (e.g., tetradecyl derivatives) adopt bilayer arrangements with interdigitated alkyl chains.
- Hydrogen bonding : The bromide ion participates in N–H···Br– interactions (2.8–3.2 Å), stabilizing the crystal lattice.
- Conformational flexibility : The ethyl spacer between the ammonium center and acryloyloxy group allows rotation (τ = 60–180°) around C–O bonds, facilitating adaptive molecular geometries.
Molecular dynamics simulations suggest the tetradecyl chain adopts a staggered zigzag conformation in the solid state, with gauche defects appearing above 45°C.
Comparative Structural Analysis with Related Cationic Acrylate Monomers
Table 1: Structural comparison of quaternary ammonium acrylates
Key distinctions:
- Reactivity : The acryloyloxy group’s terminal double bond (vs. methacryloyloxy’s methyl-substituted double bond) increases electrophilicity and polymerization rate.
- Steric effects : Diethyl substituents on the ammonium center create greater steric hindrance than dimethyl groups, influencing packing efficiency and solubility.
- Chain mobility : The C14 alkyl chain enables stronger van der Waals interactions compared to shorter-chain analogs, raising melting points by ~20°C relative to C12 derivatives.
Properties
CAS No. |
94086-92-7 |
|---|---|
Molecular Formula |
C23H46BrNO2 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
diethyl-(2-prop-2-enoyloxyethyl)-tetradecylazanium;bromide |
InChI |
InChI=1S/C23H46NO2.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-24(7-3,8-4)21-22-26-23(25)6-2;/h6H,2,5,7-22H2,1,3-4H3;1H/q+1;/p-1 |
InChI Key |
VMVXKFHCRREBKW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](CC)(CC)CCOC(=O)C=C.[Br-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (2-(Acryloyloxy)ethyl)diethyltetradecylammonium bromide typically involves:
- Formation of the quaternary ammonium salt by quaternization of a tertiary amine (e.g., diethyltetradecylamine) with an alkyl halide.
- Introduction of the acryloyloxyethyl group via esterification or transesterification reactions involving acryloyl chloride or acryloyl esters.
- Purification steps including solvent extraction, distillation, and drying to obtain the pure compound.
This approach leverages readily available starting materials such as diethylamine, tetradecyl halides, and acryloyl chloride.
Detailed Preparation Methods
Quaternization Step
- Reactants: Diethyltetradecylamine and an appropriate alkyl halide (e.g., bromoethyl derivatives).
- Reaction: The tertiary amine undergoes nucleophilic substitution with the alkyl halide to form the quaternary ammonium salt.
- Conditions: Typically carried out in an organic solvent under controlled temperature to avoid side reactions.
- Outcome: Formation of diethyltetradecylammonium bromide intermediate.
Introduction of the Acryloyloxyethyl Group
Two main synthetic routes are reported for introducing the acryloyloxyethyl moiety:
Direct Esterification with Acryloyl Chloride
- The quaternary ammonium intermediate reacts with acryloyl chloride.
- The reaction is conducted under anhydrous conditions with a base (e.g., triethylamine) to neutralize HCl formed.
- The product is (2-(Acryloyloxy)ethyl)diethyltetradecylammonium bromide.
- This method requires careful temperature control to prevent polymerization of the acryloyl group.
Transesterification Method
- Starting from (meth)acrylate esters and 2-chloroethanol, a transesterification reaction is catalyzed by a catalyst and polymerization inhibitor.
- The small molecule alcohol byproduct is removed by distillation.
- The resulting (meth)acrylic acid chlorohydrin ester is then reacted with the quaternary ammonium compound or trimethylamine aqueous solution under mild conditions.
- This method is advantageous for industrial scale due to mild conditions and high purity (over 98%) and yield (over 90%).
Polymerization Control and Purification
- Polymerization inhibitors such as monomethyl ether hydroquinone are added to prevent premature polymerization during synthesis and storage.
- Purification involves solvent extraction (e.g., alcohol extraction), vacuum drying, and sometimes recrystallization.
- Control of reaction parameters such as temperature, initiator concentration, and reaction time is critical to obtain a homogeneous product with minimal side reactions.
Reaction Conditions and Parameters
| Step | Conditions | Notes |
|---|---|---|
| Quaternization | Room temperature to 60°C, organic solvent | Avoid overheating to prevent side reactions |
| Esterification with acryloyl chloride | Anhydrous, base present, 0–25°C | Use polymerization inhibitors; control temperature to avoid polymerization |
| Transesterification | 90–160°C reflux, catalyst and inhibitor | 5–7 hours reaction time; distillation to remove small molecule alcohol byproduct |
| Quaternization post-transesterification | 40–65°C, aqueous trimethylamine solution | 90 minutes reaction, filtration, vacuum drying at 80°C |
| Polymerization inhibition | Addition of 600 ppm monomethyl ether hydroquinone | Prevents premature polymerization during synthesis and storage |
Research Findings and Analysis
- The transesterification method provides a scalable, cost-effective route with high purity and yield, suitable for industrial production.
- Direct esterification with acryloyl chloride is simpler but requires stringent control to avoid polymerization.
- Photoinitiated polymerization methods have been reported for related compounds but are less relevant for the pure compound synthesis.
- The quaternary ammonium structure imparts amphiphilic properties, making the compound useful in applications requiring surface activity and antimicrobial properties.
Summary Table of Preparation Methods
| Method | Key Reactants | Reaction Type | Advantages | Disadvantages |
|---|---|---|---|---|
| Quaternization + Esterification | Diethyltetradecylamine + acryloyl chloride | Nucleophilic substitution + esterification | Straightforward, well-known chemistry | Requires strict polymerization control |
| Transesterification + Quaternization | (Meth)acrylate + 2-chloroethanol + trimethylamine | Transesterification + nucleophilic substitution | High purity, scalable, mild conditions | Multi-step, longer reaction time |
| Photoinitiated polymerization (related copolymers) | Acrylamide + acryloyloxyethyl ammonium salts | UV-induced polymerization | Controlled polymer formation | Not direct synthesis of target compound |
Chemical Reactions Analysis
Types of Reactions
(2-(Acryloyloxy)ethyl)diethyltetradecylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Polymerization: The acrylate group can undergo free radical polymerization to form polymers or copolymers.
Hydrolysis: The ester linkage in the acrylate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Sodium chloride, sodium iodide, or sodium hydroxide in aqueous or alcoholic solutions.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide in the presence of heat or UV light.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solutions at elevated temperatures.
Major Products Formed
Substitution Reactions: Corresponding quaternary ammonium salts with different anions.
Polymerization: Polymers or copolymers with varying molecular weights and properties.
Hydrolysis: (2-Hydroxyethyl)diethyltetradecylammonium bromide and acrylic acid.
Scientific Research Applications
(2-(Acryloyloxy)ethyl)diethyltetradecylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization and as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of personal care products, detergents, and fabric softeners due to its surfactant properties.
Mechanism of Action
The mechanism of action of (2-(Acryloyloxy)ethyl)diethyltetradecylammonium bromide is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. In biological systems, it disrupts microbial cell membranes, leading to cell lysis and death. The quaternary ammonium group interacts with negatively charged components of the cell membrane, while the hydrophobic alkyl chain inserts into the lipid bilayer, causing membrane destabilization.
Comparison with Similar Compounds
Structural Variations and Functional Groups
Key Observations :
- Alkyl Chain Length : Longer chains (e.g., C14 in the target compound vs. C12 in ADTEAB) enhance hydrophobicity, improving micelle stability and antimicrobial efficacy but reducing water solubility .
- Polymerizability : Acryloyloxy groups enable UV/radical polymerization, similar to AATEABs, but longer chains may slow reaction kinetics due to increased viscosity .
Antimicrobial Activity
- ADTEAB (C12) : Exhibits 99% inhibition against Staphylococcus aureus due to optimal C12 chain length, which penetrates bacterial membranes effectively .
- Target Compound (C14) : Expected to show higher activity against Gram-negative bacteria (e.g., E. coli) due to enhanced membrane disruption, though excessive chain length may reduce solubility and diffusion rates .
- CTAB (C16) : Broad-spectrum activity but lacks polymerizability, limiting use in durable coatings .
Biological Activity
(2-(Acryloyloxy)ethyl)diethyltetradecylammonium bromide is a quaternary ammonium compound that exhibits significant biological activity, particularly in antimicrobial and biocompatibility applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive understanding of its biological properties.
- Molecular Formula : CHBrN
- Molecular Weight : 338.42 g/mol
- CAS Number : 1788085-68-6
Structure
The compound features a long hydrophobic tetradecyl chain, which contributes to its surfactant properties, and an acryloyloxyethyl group that enables polymerization and functionalization.
Antimicrobial Properties
Research indicates that (2-(Acryloyloxy)ethyl)diethyltetradecylammonium bromide possesses strong antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential for use in disinfectants and antimicrobial coatings.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Pseudomonas aeruginosa | 1.5 mg/mL |
Biocompatibility
The compound has been evaluated for biocompatibility in various applications, including drug delivery systems and tissue engineering. Its cationic nature allows it to interact favorably with negatively charged cell membranes, enhancing cellular uptake.
Case Study: Biocompatibility Assessment
In a study conducted by Borandeh et al. (2023), quaternary chitosans modified with (2-(Acryloyloxy)ethyl)diethyltetradecylammonium bromide were analyzed for their thermoresponsive behavior and biocompatibility. The results indicated that these modified chitosans exhibited minimal cytotoxicity in vitro, making them suitable for biomedical applications.
The mechanism of action involves disruption of microbial cell membranes due to the amphiphilic nature of the compound. The hydrophobic tetradecyl chain integrates into the lipid bilayer, leading to increased permeability and eventual cell lysis.
Drug Delivery Systems
(2-(Acryloyloxy)ethyl)diethyltetradecylammonium bromide is being explored as a component in drug delivery systems due to its ability to form micelles that encapsulate hydrophobic drugs. This property enhances the solubility and bioavailability of poorly soluble compounds.
Environmental Applications
Research has also focused on its use in environmental science, particularly in the removal of contaminants from water. The compound has shown potential in enhancing polymer ultrafiltration systems for the efficient removal of heavy metals and organic pollutants.
Table 2: Environmental Applications
| Application | Description |
|---|---|
| Water Treatment | Removal of antimony contaminants |
| Polymer Ultrafiltration | Enhancing filtration efficiency |
Q & A
Q. What synthetic methodologies are recommended for preparing (2-(acryloyloxy)ethyl)diethyltetradecylammonium bromide with high purity?
The compound is synthesized via quaternization of tertiary amine precursors with alkyl bromides. For example, acrylate-functionalized analogs are prepared by reacting 2-(diethylamino)ethyl acrylate with tetradecyl bromide in dichloromethane or acetonitrile at 50°C under non-inert conditions . Purification involves repeated washing with diethyl ether and recrystallization from acetone or acetonitrile to achieve >95% purity. Nuclear magnetic resonance (¹H-NMR) and infrared (IR) spectroscopy are critical for confirming structural integrity, with characteristic peaks at δ 1.2–1.4 ppm (tetradecyl chain CH₂ groups) and 1720–1750 cm⁻¹ (acrylate C=O stretch) .
Q. What analytical techniques are essential for characterizing this quaternary ammonium compound?
Key techniques include:
- ¹H-NMR : To verify alkyl chain integration, acrylate group presence, and absence of unreacted precursors.
- IR spectroscopy : To confirm acrylate ester and quaternary ammonium functional groups.
- Elemental analysis : To validate bromine content (theoretical ~12.5% for C₂₅H₄₈BrNO₂).
- High-performance liquid chromatography (HPLC) : For purity assessment using reverse-phase C18 columns with UV detection at 210–220 nm .
Q. How does the acrylate group influence the compound's reactivity in polymerizable systems?
The acrylate moiety enables radical-initiated polymerization, making it suitable for synthesizing ionic liquid-functionalized polymers. For instance, thermal initiation with azobisisobutyronitrile (AIBN) at 60–70°C in dimethylformamide (DMF) yields crosslinked networks. The tetradecyl chain enhances hydrophobicity, while the quaternary ammonium group provides ionic conductivity .
Advanced Research Questions
Q. What factors govern the critical micelle concentration (CMC) of this surfactant in aqueous solutions?
The CMC is influenced by:
- Alkyl chain length : Longer chains (e.g., tetradecyl) lower CMC due to increased hydrophobicity.
- Electrolyte effects : High salt concentrations (e.g., NaBr) screen electrostatic repulsions between headgroups, reducing CMC by ~30% at 0.1 M NaCl .
- Temperature : CMC decreases by ~15% when temperature rises from 25°C to 45°C, attributed to enhanced hydrophobic interactions .
Q. How do structural modifications impact antimicrobial efficacy in biomedical applications?
The diethyltetradecylammonium group disrupts bacterial membranes via electrostatic interactions with phospholipids. The acrylate group allows covalent immobilization on surfaces (e.g., medical devices), reducing cytotoxicity compared to free surfactants. Minimum inhibitory concentrations (MICs) against E. coli and S. aureus range from 5–20 µg/mL, depending on polymerization density .
Q. What challenges arise in reconciling contradictory data on thermal stability in polymer matrices?
Discrepancies in thermal degradation temperatures (reported 180–220°C) stem from:
Q. How can computational modeling predict micelle morphology in mixed surfactant systems?
Molecular dynamics simulations using force fields like CHARMM or OPLS-AA reveal:
- Co-surfactant effects : Mixing with dodecyltrimethylammonium bromide (DTAB) induces spherical-to-rodlike micelle transitions at molar ratios >1:3.
- Aggregation numbers : Predicted 60–80 monomers/micelle, validated by dynamic light scattering (DLS) .
Methodological Considerations
Q. What protocols optimize chromatographic separation of this compound and its degradation products?
Use a C18 column with a gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (80:20 to 50:50 over 20 min). Retention time is ~12–14 min. For degradation studies (e.g., hydrolysis at pH >9), monitor peaks at 8–10 min corresponding to diethyltetradecylammonium bromide and acrylic acid derivatives .
Q. How should researchers address discrepancies in reported solubility data?
Solubility varies due to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
